8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a chromene derivative, a class of organic compounds characterized by a benzopyran core structure. Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One efficient method reported involves the intramolecular Claisen condensation of intermediate compounds . The reaction conditions often include the use of catalysts such as sodium ascorbate and copper sulfate in a solvent mixture of tetrahydrofuran (THF) and water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are increasingly being applied in the synthesis of chromene derivatives .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .
Scientific Research Applications
8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with molecular targets such as DNA. Studies have shown that it binds to the minor groove of DNA, which can trigger apoptosis in cancer cells . The compound’s electronic properties, including its HOMO-LUMO energy gap, suggest good reactivity, which is crucial for its biological activities .
Comparison with Similar Compounds
Similar Compounds
8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene: Another chromene derivative with similar structural features but different functional groups.
3-(4-methoxyphenyl)-4-hydroxy coumarin: A coumarin derivative with a hydroxyl group instead of a methoxy group.
Uniqueness
8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific methoxy substitutions, which influence its chemical reactivity and biological activity. Its ability to interact with DNA and induce apoptosis makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
8-methoxy-3-(4-methoxyphenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-8-6-11(7-9-13)14-10-12-4-3-5-15(20-2)16(12)21-17(14)18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCPZDZHLAJZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.